Cas no 270568-72-4 (Z-p-Phenyl-L-phenylalanine)
Z-p-Phenyl-L-phenylalanine Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-4-propanoicacid, a-[[(phenylmethoxy)carbonyl]amino]-,(aS)-
- CBZ-4-BIPHENYL-L-ALA
- Z-4-phenyl-Phe-OH
- Z-p-phenyl-L-Phenylalanine
- (S)-N-Cbz-(4-phenyl)phenylalanine
- 2-benzyloxycarbonylamino-3-biphenyl-4-ylpropionic acid
- Z-4-PHENYL-PHENYLALANINE
- Z-BIP(4,4')-OH
- Z-BIP-OH
- Z-BPH-OH
- Z-L-ALA(4,4'-BIPHENYL)-OH
- Z-PHE(4-PHENYL)-OH
- Z-P-PHENYL-L-PHE-OH
- Z-Β-(4-BIPHENYLYL)-ALA-OH
- (S)-3-([1,1'-Biphenyl]-4-yl)-2-(((benzyloxy)carbonyl)amino)propanoicacid
- BS-27746
- FT-0771553
- (2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid
- (S)-3-([1,1'-Biphenyl]-4-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid
- (S)-2-(benzyloxycarbonylamino)-3-(biphenyl-4-yl)propanoic acid
- MFCD02094457
- 270568-72-4
- G84172
- Z-p-Phenyl-L-phenylalanine
-
- MDL: MFCD02094457
- Inchi: 1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,24,27)(H,25,26)/t21-/m0/s1
- InChI Key: ZZIBVIHXEMIHEQ-NRFANRHFSA-N
- SMILES: O(CC1C=CC=CC=1)C(N[C@H](C(=O)O)CC1C=CC(C2C=CC=CC=2)=CC=1)=O
Computed Properties
- Exact Mass: 375.14700
- Monoisotopic Mass: 375.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 9
- Complexity: 489
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- PSA: 75.63000
- LogP: 4.66660
Z-p-Phenyl-L-phenylalanine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P336370-25mg |
Z-p-Phenyl-L-phenylalanine |
270568-72-4 | 25mg |
$64.00 | 2023-05-17 | ||
| TRC | P336370-50mg |
Z-p-Phenyl-L-phenylalanine |
270568-72-4 | 50mg |
$75.00 | 2023-05-17 | ||
| TRC | P336370-100mg |
Z-p-Phenyl-L-phenylalanine |
270568-72-4 | 100mg |
$87.00 | 2023-05-17 | ||
| TRC | P336370-250mg |
Z-p-Phenyl-L-phenylalanine |
270568-72-4 | 250mg |
$98.00 | 2023-05-17 | ||
| A2B Chem LLC | AF31155-100mg |
Cbz-4-Biphenyl-L-Ala |
270568-72-4 | ≥ 98% (HPLC) | 100mg |
$100.00 | 2024-04-20 | |
| A2B Chem LLC | AF31155-250mg |
Cbz-4-Biphenyl-L-Ala |
270568-72-4 | 98% | 250mg |
$120.00 | 2024-04-20 | |
| A2B Chem LLC | AF31155-1g |
Cbz-4-Biphenyl-L-Ala |
270568-72-4 | 98% | 1g |
$249.00 | 2024-04-20 | |
| A2B Chem LLC | AF31155-5g |
Cbz-4-Biphenyl-L-Ala |
270568-72-4 | 98% | 5g |
$923.00 | 2024-04-20 | |
| A2B Chem LLC | AF31155-25g |
Cbz-4-Biphenyl-L-Ala |
270568-72-4 | ≥ 98% (HPLC) | 25g |
$3537.00 | 2024-04-20 | |
| 1PlusChem | 1P00BEGJ-100mg |
Cbz-4-Biphenyl-L-Ala |
270568-72-4 | ≥ 98% (HPLC) | 100mg |
$97.00 | 2025-02-25 |
Z-p-Phenyl-L-phenylalanine Suppliers
Z-p-Phenyl-L-phenylalanine Related Literature
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on Z-p-Phenyl-L-phenylalanine
Professional Introduction to Z-p-Phenyl-L-phenylalanine (CAS No. 270568-72-4)
Z-p-Phenyl-L-phenylalanine, with the chemical designation CAS No. 270568-72-4, is a specialized compound that has garnered significant attention in the field of biochemical research and pharmaceutical development. This amino acid derivative is particularly valued for its unique structural properties and potential applications in various scientific domains. The compound's molecular structure, characterized by a phenyl group attached to both the alpha-carbon and the side chain, contributes to its distinct reactivity and functionality, making it a subject of intense study among researchers.
The significance of Z-p-Phenyl-L-phenylalanine lies in its role as a building block in the synthesis of more complex molecules. In recent years, advancements in synthetic chemistry have enabled the development of novel derivatives and analogs of this compound, which have shown promise in multiple therapeutic areas. For instance, researchers have been exploring its potential in the development of peptide-based drugs, where its structural rigidity and stability enhance the efficacy of bioactive peptides.
One of the most compelling aspects of Z-p-Phenyl-L-phenylalanine is its utility in the field of proteostasis modulation. Proteostasis refers to the maintenance of protein homeostasis within cells, a critical process that is disrupted in various diseases, including neurodegenerative disorders. Studies have indicated that compounds with phenylalanine derivatives can interact with specific protein targets, influencing their folding, stability, and degradation. This has opened up new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease, where protein misfolding plays a pivotal role.
Furthermore, the pharmacological properties of Z-p-Phenyl-L-phenylalanine have been investigated for their potential in cancer therapy. Research has demonstrated that certain derivatives can selectively inhibit the growth of tumor cells by targeting specific metabolic pathways. The phenyl group in its structure facilitates interactions with enzymes involved in cell proliferation and survival, making it an attractive candidate for developing anti-cancer agents. Several preclinical studies have highlighted its ability to induce apoptosis in cancer cells while sparing healthy tissues, suggesting a high therapeutic index.
The synthesis of Z-p-Phenyl-L-phenylalanine involves intricate chemical processes that require precise control over reaction conditions and reagent selection. Modern synthetic methodologies have enabled the production of this compound with high purity and yield, which is essential for its application in pharmaceuticals. Techniques such as solid-phase peptide synthesis (SPPS) and enzymatic catalysis have been particularly useful in constructing complex derivatives efficiently. These advancements have not only improved the accessibility of Z-p-Phenyl-L-phenylalanine but also facilitated the exploration of its diverse biological activities.
In addition to its therapeutic applications, Z-p-Phenyl-L-phenylalanine has found utility in diagnostic imaging. Radiolabeled derivatives of this compound have been used as tracers in positron emission tomography (PET) scans to visualize biological processes at the molecular level. The ability to track these labeled compounds within living organisms provides valuable insights into disease mechanisms and helps in the development of targeted therapies. Such diagnostic tools are particularly important in personalized medicine, where treatment strategies are tailored to individual patients based on their specific biological profiles.
The future prospects of Z-p-Phenyl-L-phenylalanine are vast and multifaceted. Ongoing research is focused on expanding its applications beyond traditional pharmaceuticals into areas such as regenerative medicine and gene therapy. The compound's unique properties make it an ideal candidate for developing novel biomaterials that can interact with biological systems at a molecular level. For instance, researchers are exploring its use in designing hydrogels that can deliver therapeutic agents directly to target sites, thereby improving treatment outcomes.
Moreover, the environmental impact of synthesizing and utilizing Z-p-Phenyl-L-phenylalanine has been a growing concern among scientists. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices not only align with global environmental goals but also ensure cost-effective production processes. By adopting eco-friendly methodologies, the industry can meet increasing demand without compromising on quality or efficiency.
In conclusion, Z-p-Phenyl-L-phenylalanine (CAS No. 270568-72-4) represents a cornerstone compound in modern biochemical research and pharmaceutical development. Its unique structural features and versatile applications make it indispensable in various scientific domains, from drug discovery to diagnostic imaging and beyond. As research continues to uncover new possibilities for this compound, its significance is expected to grow even further, shaping the future landscape of medicine and biotechnology.
270568-72-4 (Z-p-Phenyl-L-phenylalanine) Related Products
- 1161-13-3(Z-Phe-OH)
- 3588-57-6(2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic acid)
- 176794-80-2(Z-p-Phenyl-D-phenylalanine)
- 2448-45-5(((Benzyloxy)carbonyl)-D-phenylalanine)
- 35909-92-3((S)-Methyl 3-(Benzyloxycarbonylamino)-3-phenylpropanoate)
- 127862-89-9(Z-HOMOPHE-OH)
- 19887-32-2(N-Ethoxycarbonyl-L-Phenylalanine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)